5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a boron-containing dioxaborolane ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method includes the formation of the dioxaborolane ring through a borylation reaction, followed by the construction of the pyridine and oxadiazole rings via nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development .
Properties
Molecular Formula |
C13H17BN4O3 |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H17BN4O3/c1-12(2)13(3,4)21-14(20-12)9-5-8(6-16-7-9)10-17-18-11(15)19-10/h5-7H,1-4H3,(H2,15,18) |
InChI Key |
MXMNJEHZKVMKNT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=NN=C(O3)N |
Origin of Product |
United States |
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